

4-Bromo-1H-pyrazole-3-carboxamide CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Bromo-1H-pyrazole-3-carboxamide
Cat. No.:	B1290593

[Get Quote](#)

An In-depth Technical Guide to 4-Bromo-1H-pyrazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromo-1H-pyrazole-3-carboxamide**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, molecular structure, physicochemical properties, and key synthetic methodologies.

Core Compound Information

CAS Number: 932-65-0[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Molecular Structure:

Caption: 2D molecular structure of **4-Bromo-1H-pyrazole-3-carboxamide**.

Physicochemical and Computed Properties

The following table summarizes the key physicochemical and computed properties of **4-Bromo-1H-pyrazole-3-carboxamide**.

Property	Value	Source
Molecular Formula	C4H4BrN3O	[2] [3] [4]
Molecular Weight	189.998 g/mol	[3]
Appearance	White Powder	[2]
Density	2.0 ± 0.1 g/cm ³	[4]
Flash Point	215.3 ± 24.6 °C	[4]

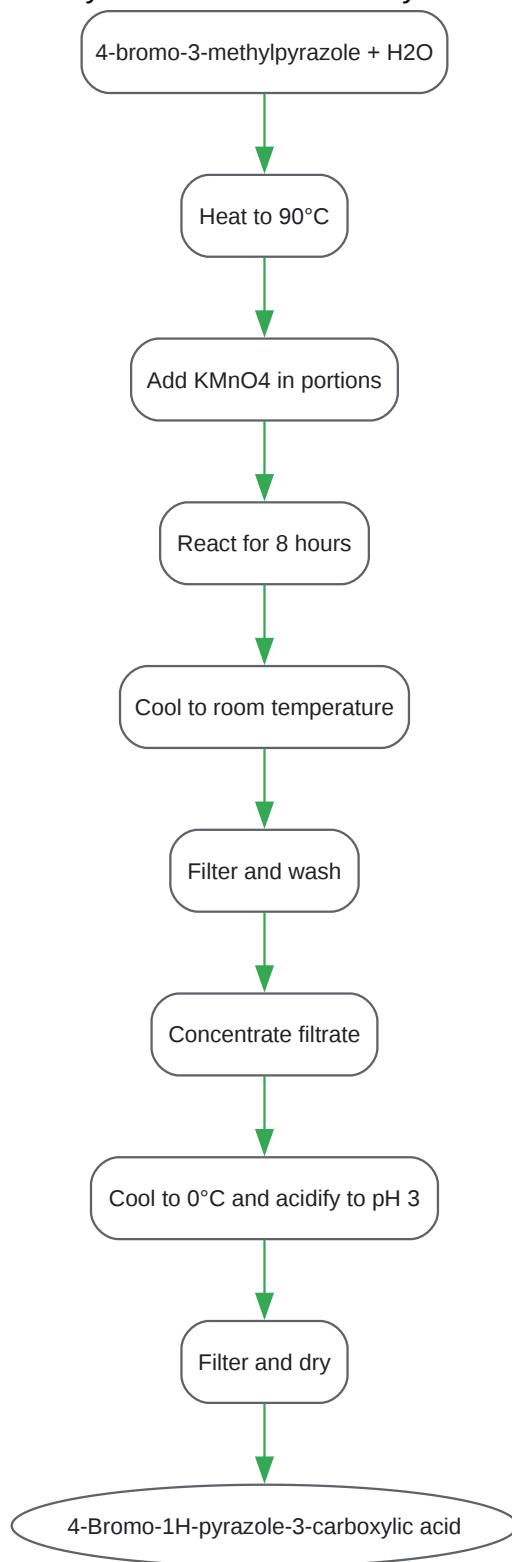
Synthesis and Experimental Protocols

The synthesis of **4-Bromo-1H-pyrazole-3-carboxamide** is typically achieved through a two-step process starting from a suitable precursor. The first step involves the synthesis of the key intermediate, 4-Bromo-1H-pyrazole-3-carboxylic acid, followed by its amidation.

Step 1: Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic acid (CAS: 13745-17-0)

Method: Oxidation of 4-bromo-3-methylpyrazole[\[6\]](#)

This method involves the oxidation of 4-bromo-3-methylpyrazole using a strong oxidizing agent like potassium permanganate.


Experimental Protocol:

- To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-bromo-3-methylpyrazole (0.05 mol) and 200 mL of water.
- Stir the mixture and heat to 90°C.
- Add potassium permanganate (0.15 mol) in portions over a period of time, maintaining the reaction temperature.
- Continue the reaction for 8 hours.[\[6\]](#)
- After the reaction is complete, cool the mixture to room temperature.

- Filter the mixture to remove manganese dioxide and wash the filter cake with water.
- Concentrate the filtrate to approximately 30 mL.
- Cool the concentrated solution to 0°C and adjust the pH to 3 with concentrated hydrochloric acid to precipitate the product.
- Filter the solid, wash with cold water, and dry to obtain 4-Bromo-1H-pyrazole-3-carboxylic acid. The reported yield for this method is 64.2%.[\[6\]](#)

The following diagram illustrates the workflow for the synthesis of the carboxylic acid intermediate.

Workflow for the Synthesis of the Carboxylic Acid Intermediate

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 4-Bromo-1H-pyrazole-3-carboxylic acid.

Step 2: Amidation of 4-Bromo-1H-pyrazole-3-carboxylic acid

Method: Conversion to Acid Chloride followed by Ammonolysis

This is a standard and effective method for converting a carboxylic acid to a primary amide.

Experimental Protocol:


- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Bromo-1H-pyrazole-3-carboxylic acid (1 equivalent) in an excess of thionyl chloride (SOCl_2).
- Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
- After the reaction is complete, remove the excess thionyl chloride under reduced pressure.
- Dissolve the resulting crude acid chloride in a suitable anhydrous solvent (e.g., dioxane or THF).
- Cool the solution in an ice bath and slowly add a concentrated aqueous solution of ammonia (an excess) with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- If a precipitate forms, filter the solid, wash it with cold water, and dry it to obtain **4-Bromo-1H-pyrazole-3-carboxamide**. If no precipitate forms, the product can be extracted from the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

Applications in Drug Discovery and Medicinal Chemistry

Pyrazole derivatives are a significant class of compounds in pharmaceutical research due to their wide range of biological activities.^[6] While specific biological data for **4-Bromo-1H-pyrazole-3-carboxamide** is not extensively documented in publicly available literature, its structural motifs are present in many biologically active molecules.

The pyrazole ring is a key pharmacophore, and the bromo- and carboxamide- functionalities at the 4- and 3-positions, respectively, make this compound a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom can be readily functionalized through various cross-coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space around the pyrazole core.

The following diagram illustrates the role of **4-Bromo-1H-pyrazole-3-carboxamide** as a key intermediate in the synthesis of diverse molecular scaffolds.

[Click to download full resolution via product page](#)

Caption: Role of **4-Bromo-1H-pyrazole-3-carboxamide** in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- To cite this document: BenchChem. [4-Bromo-1H-pyrazole-3-carboxamide CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1290593#4-bromo-1h-pyrazole-3-carboxamide-cas-number-and-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com